molecular formula C26H17BrO2 B14532107 3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one CAS No. 62345-44-2

3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one

Cat. No.: B14532107
CAS No.: 62345-44-2
M. Wt: 441.3 g/mol
InChI Key: RZOZLQICTMFNRA-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one is a complex organic compound characterized by the presence of a bromophenyl group, a naphthyl group, and an indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one typically involves multi-step organic reactions. One common method starts with the condensation of 4-bromoacetophenone and 1-naphthaldehyde in the presence of a base such as potassium hydroxide in ethanol. This reaction forms a chalcone intermediate, which is then subjected to cyclization under acidic conditions to yield the final indenone product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products

    Oxidation: The major products would include oxidized derivatives of the indenone core.

    Reduction: Reduced forms of the compound, such as the corresponding alcohols or hydrocarbons.

    Substitution: Products where the bromine atom is replaced by other functional groups.

Scientific Research Applications

3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one is unique due to its indenone core, which imparts distinct chemical and biological properties

Properties

CAS No.

62345-44-2

Molecular Formula

C26H17BrO2

Molecular Weight

441.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methoxy]-2-naphthalen-1-ylinden-1-one

InChI

InChI=1S/C26H17BrO2/c27-19-14-12-17(13-15-19)16-29-26-23-10-4-3-9-22(23)25(28)24(26)21-11-5-7-18-6-1-2-8-20(18)21/h1-15H,16H2

InChI Key

RZOZLQICTMFNRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4C3=O)OCC5=CC=C(C=C5)Br

Origin of Product

United States

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